(R)-Ethyl piperidine-2-carboxylate
Overview
Description
“®-Ethyl piperidine-2-carboxylate” is a chemical compound . Unfortunately, there is limited information available about this specific compound.
Physical and Chemical Properties Analysis
“®-Ethyl piperidine-2-carboxylate” is a solid at room temperature . Its molecular weight is 193.67 . The compound should be stored in a dark place, under an inert atmosphere .
Scientific Research Applications
Synthesis and Biological Properties
- Synthesis and Evaluation : (R)-Ethyl piperidine-2-carboxylate has been utilized in the synthesis of various compounds, such as new piperidine substituted benzothiazole derivatives. These synthesized compounds have demonstrated significant biological activities, such as antibacterial and antifungal properties (Shafi, Rajesh, & Senthilkumar, 2021).
Chemical Processes and Reactions
- Microbial Reduction : In research exploring stereospecific microbial reductions, ethyl 1-benzyl-3-oxo-piperidine-4-carboxylate was reduced using microorganisms, producing various compounds with high diastereo- and enantioselectivities. This process highlighted the compound's utility in creating specific stereochemical configurations (Guo et al., 2006).
- Gas-Phase Elimination Kinetics : The compound has been studied for its elimination kinetics and mechanisms in the gas phase. These studies provide valuable insights into its chemical behavior under specific temperature and pressure conditions (Monsalve et al., 2006).
Applications in Medicinal Chemistry
- GABA Uptake Inhibitors : Derivatives of this compound have been synthesized and evaluated as gamma-aminobutyric acid uptake inhibitors. These compounds have shown potential in modulating GABAergic activity, suggesting therapeutic applications (Zhang et al., 2007).
- Anticancer Agents : Piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids, synthesized from this compound, have been evaluated as anticancer agents. Some of these compounds have shown promising activity against cancer cells, indicating their potential use in cancer therapy (Rehman et al., 2018).
Analytical and Structural Studies
- Analytical Profiles : The compound has been included in studies focusing on analytical profiles of various substances, contributing to a better understanding of its chemical characteristics and behavior in different matrices (De Paoli et al., 2013).
Safety and Hazards
“®-Ethyl piperidine-2-carboxylate” is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation) . Precautionary measures include wearing protective gloves/eye protection/face protection, rinsing cautiously with water for several minutes in case of eye contact, and seeking medical advice/attention if needed .
Properties
IUPAC Name |
ethyl (2R)-piperidine-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c1-2-11-8(10)7-5-3-4-6-9-7/h7,9H,2-6H2,1H3/t7-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZIKRGHFZTYTIT-SSDOTTSWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCCN1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H]1CCCCN1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20428484 | |
Record name | (R)-Ethyl piperidine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20428484 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22328-77-4 | |
Record name | (R)-Ethyl piperidine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20428484 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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